molecular formula C36H24N2 B3028818 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl CAS No. 342638-54-4

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Cat. No.: B3028818
CAS No.: 342638-54-4
M. Wt: 484.6 g/mol
InChI Key: NSXJEEMTGWMJPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl typically involves the reaction of 3,3’-dibromo-1,1’-biphenyl with 9H-carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with electronic systems. The compound acts as a host material in OLEDs, facilitating efficient energy transfer and emission of light. Its molecular structure allows for high thermal stability and efficient charge transport, making it an ideal candidate for electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl stands out due to its unique combination of thermal stability, photophysical properties, and efficient charge transport. These characteristics make it highly suitable for advanced electronic applications, particularly in the field of OLEDs .

Biological Activity

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (DCBP) is a compound of significant interest in the field of medicinal chemistry and materials science due to its diverse biological activities and potential applications in organic electronics. This article delves into the biological activity of DCBP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Carbazole Derivatives

Carbazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and neuroprotective effects. The structural features of carbazole compounds contribute to their interaction with various biological targets, making them valuable in drug development.

Anticancer Activity

DCBP has shown promising anticancer properties. In vitro studies have demonstrated that DCBP can induce apoptosis in cancer cell lines. For instance, a study indicated that DCBP exhibited cytotoxic effects against HeLa cells, leading to a significant reduction in cell viability at concentrations above 10 µM. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
58010
105030
202070

Antimicrobial Activity

DCBP has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, DCBP displayed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
E. coli20
S. aureus15

Neuroprotective Effects

Research has indicated that DCBP possesses neuroprotective properties. In a study focused on neurodegenerative diseases, DCBP was found to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 0.05 µM.

The biological activities of DCBP can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Inhibition : Competitive inhibition of AChE and other enzymes involved in neurotransmission.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.

Case Studies

  • Anticancer Study : A recent study investigated the effects of DCBP on breast cancer cells. Results showed that treatment with DCBP resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers such as cleaved caspase-3.
  • Antimicrobial Efficacy : Another study evaluated DCBP's effectiveness against antibiotic-resistant strains. The findings revealed that DCBP not only inhibited bacterial growth but also disrupted biofilm formation, enhancing its potential as an antibacterial agent.
  • Neuroprotection Research : In an animal model of Alzheimer's disease, administration of DCBP improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its therapeutic potential in neurodegenerative disorders.

Properties

IUPAC Name

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJEEMTGWMJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342638-54-4
Record name 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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